2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-ethyl-N-phenylacetamide
Description
This compound belongs to the pyridopyrimidine class, characterized by a bicyclic pyrido[4,3-d]pyrimidin-4-one core substituted with a benzyl group at position 6, a methyl group at position 2, and an N-ethyl-N-phenylacetamide moiety at position 3. Its molecular formula is C₂₅H₂₈N₄O₂ (calculated molecular weight: 416.51 g/mol).
Properties
IUPAC Name |
2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-3-28(21-12-8-5-9-13-21)24(30)18-29-19(2)26-23-14-15-27(17-22(23)25(29)31)16-20-10-6-4-7-11-20/h4-13H,3,14-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRKANCQUMAHOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C(=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-ethyl-N-phenylacetamide involves several steps. Typically, it starts with the condensation of specific aromatic aldehydes with an amine derivative, leading to the formation of a Schiff base. Subsequent cyclization under controlled conditions produces the tetrahydropyrido[4,3-d]pyrimidin core. The final step involves acylation with ethyl phenylacetate in the presence of a suitable catalyst.
Industrial Production Methods: Scaling up the synthesis for industrial production requires optimization of each step. Efficient catalysts, solvents, and reaction conditions are crucial to ensure high yield and purity. Employing continuous flow chemistry could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically affecting its methyl or benzyl groups.
Reduction: Reduction processes may target the carbonyl group within its structure, altering the oxo functionality.
Substitution: Various substitution reactions, particularly nucleophilic substitutions, can occur at the aromatic or heterocyclic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or chlorinating agents.
Major Products Formed:
Oxidation products often involve benzyl group transformations.
Reduction yields may lead to alcohol derivatives.
Substitution reactions can introduce various functional groups, enhancing the compound's versatility.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the role of pyrido[4,3-d]pyrimidine derivatives in targeting specific proteins involved in cancer progression. This compound has shown promise as a dual inhibitor of heat shock protein 90 (Hsp90), which is overexpressed in several cancers including melanoma and breast cancer. The inhibition of Hsp90 can disrupt the stability of various oncoproteins, leading to increased apoptosis in cancer cells .
Neuroprotective Effects
Research indicates that compounds with a similar structure exhibit neuroprotective properties. The ability to cross the blood-brain barrier makes this compound a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism may involve the modulation of neuroinflammatory pathways and the enhancement of neuronal survival .
Synthesis and Structure
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes cyclization reactions that form the pyrido[4,3-d]pyrimidine core structure, followed by functionalization at various positions to enhance biological activity .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, a study reported that modifications on the N-ethyl and N-phenyl groups significantly enhanced the potency against breast cancer cell lines when compared to unmodified compounds .
In Vivo Efficacy
Animal model studies have shown that administration of this compound leads to reduced tumor growth rates and improved survival rates in models of melanoma and glioblastoma. These findings suggest that it may be effective as part of combination therapy regimens alongside traditional chemotherapeutics .
Mechanistic Insights
The mechanism by which this compound exerts its effects involves multiple pathways:
- Inhibition of Kinase Activity : It has been observed to inhibit kinases involved in cell signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells through the activation of caspases.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets. Its mechanism of action often involves binding to active sites of enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme catalysis or alteration of signal transduction processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs and their distinguishing features are summarized below:
Key Observations :
- Core Heterocycle: The target compound’s pyrido[4,3-d]pyrimidine core differs from the pyrido[3,4-d]pyrimidine in and the sulfur-containing benzothieno[2,3-d]pyrimidine in .
- Substituents : The N-ethyl-N-phenylacetamide group in the target compound contrasts with the bulkier N-(2,5-dimethylphenyl)acetamide in and the N-isopropyl-N-phenylacetamide in . Smaller substituents (e.g., ethyl vs. isopropyl) may enhance solubility or reduce steric hindrance.
- Functional Groups: The sulfur atom in introduces increased lipophilicity (logP ~3.5 vs.
Physicochemical Properties
- Molecular Weight : The target compound (416.51 g/mol) is lighter than (492.63 g/mol) due to fewer aromatic substituents but heavier than (434.56 g/mol) despite lacking sulfur.
- Polar Surface Area (PSA): Estimated PSA for the target compound is ~80 Ų (acetamide and pyrimidinone contribute to polarity), compared to ~85 Ų for (additional methylphenyl groups) and ~75 Ų for (thioether reduces polarity).
Biological Activity
The compound 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-ethyl-N-phenylacetamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and therapeutic potential based on recent studies.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1251615-30-1 |
| Molecular Formula | C25H28N4O3 |
| Molecular Weight | 432.5 g/mol |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Schiff Base : Condensation of specific aromatic aldehydes with amine derivatives.
- Cyclization : This step leads to the formation of the tetrahydropyrido[4,3-d]pyrimidin core.
- Acylation : Final acylation with ethyl phenylacetate under controlled conditions.
The synthesis can be optimized for industrial production using continuous flow chemistry to enhance yield and purity.
Recent studies have highlighted various biological activities attributed to this compound:
- Inhibition of Protein Kinases : The compound has been shown to inhibit multiple kinases involved in cancer progression. For instance, it targets the CDK4/CYCLIN D1 and ARK5 kinases, which are critical in cell cycle regulation and metabolism respectively .
- Anticancer Activity : The compound's structural features suggest potential activity against cancers characterized by the overexpression of heat shock proteins (Hsp90). In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the inhibition of Hsp90 and related pathways .
- Anti-inflammatory Properties : Some derivatives of pyrido[4,3-d]pyrimidines have exhibited anti-inflammatory effects by modulating pathways associated with inflammatory cytokines.
Case Study 1: Antitumor Activity
A study focused on a related pyrido[4,3-d]pyrimidine compound demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was linked to the downregulation of Hsp90 and subsequent apoptosis in tumor cells. This suggests that similar mechanisms may be applicable to our compound of interest .
Case Study 2: Kinase Inhibition
In vitro kinase profiling revealed that the compound exhibits potent inhibitory activity against several kinases. The results showed a dose-dependent inhibition pattern that correlates with reduced cell proliferation in cancerous cell lines .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-methyl-N-(3-methoxybenzyl)acetamide | Multi-kinase inhibitor |
| 2-(6-benzyl-2-methyl-4-oxo-pyrido[2,3-d]pyrimidine) | Anticancer activity via Hsp90 inhibition |
| 6-(2-benzyl)-N-(4-methoxyphenyl)pyrido[3,4-d]pyrimidine | Anti-inflammatory properties |
Q & A
Q. Table 1: Common Synthetic Conditions for Pyrimidinone Derivatives
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Cyclization | Dry benzene, 80°C | Forms pyrido[4,3-d]pyrimidinone core | |
| Sulfanyl Introduction | NaH, DMF, 0°C → RT | Adds thioacetamide group | |
| Final Coupling | Triethylamine, DCM | Links N-ethyl-N-phenylacetamide |
Q. Table 2: Key Biological Activities of Structural Analogs
| Compound Class | Substituents | Activity | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine | 4-Chlorophenyl | Anticancer (IC50 = 2.1 µM) | |
| Pyrazolo[3,4-d]pyrimidine | 2-Methoxyphenyl | Antimicrobial (MIC = 8 µg/mL) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
